Cas no 87537-41-5 (2-(o-Tolyl)pyrazine)
2-(o-Tolyl)pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(o-Tolyl)pyrazine
- 2-(2-Methylphenyl)pyrazine
- BS-32963
- SCHEMBL2556892
- 87537-41-5
- 2-(o-tolyl)-pyrazine
- Pyrazine, (2-methylphenyl)-
-
- Inchi: 1S/C11H10N2/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-8H,1H3
- InChI Key: LPBGXCVUYBNYLT-UHFFFAOYSA-N
- SMILES: N1C=CN=CC=1C1C=CC=CC=1C
Computed Properties
- Exact Mass: 170.084398327g/mol
- Monoisotopic Mass: 170.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 25.8Ų
2-(o-Tolyl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168165-1g |
2-(o-tolyl)pyrazine |
87537-41-5 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM168165-1g |
2-(o-tolyl)pyrazine |
87537-41-5 | 95% | 1g |
$630 | 2023-03-04 | |
| Alichem | A099001917-1g |
2-(o-Tolyl)pyrazine |
87537-41-5 | 95% | 1g |
$514.80 | 2023-08-31 | |
| 1PlusChem | 1P00IF4X-1g |
Pyrazine, (2-methylphenyl)- |
87537-41-5 | 97% | 1g |
$183.00 | 2025-02-28 | |
| 1PlusChem | 1P00IF4X-10g |
Pyrazine, (2-methylphenyl)- |
87537-41-5 | 97% | 10g |
$875.00 | 2025-02-28 | |
| 1PlusChem | 1P00IF4X-5g |
Pyrazine, (2-methylphenyl)- |
87537-41-5 | 97% | 5g |
$532.00 | 2025-02-28 | |
| 1PlusChem | 1P00IF4X-25g |
Pyrazine, (2-methylphenyl)- |
87537-41-5 | 97% | 25g |
$1735.00 | 2025-02-28 | |
| A2B Chem LLC | AI58625-1g |
2-(2-Methylphenyl)pyrazine |
87537-41-5 | 97% | 1g |
$176.00 | 2024-04-19 | |
| A2B Chem LLC | AI58625-5g |
2-(2-Methylphenyl)pyrazine |
87537-41-5 | 97% | 5g |
$499.00 | 2024-04-19 | |
| A2B Chem LLC | AI58625-10g |
2-(2-Methylphenyl)pyrazine |
87537-41-5 | 97% | 10g |
$825.00 | 2024-04-19 |
2-(o-Tolyl)pyrazine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-(o-Tolyl)pyrazine
Research Brief on 2-(o-Tolyl)pyrazine (CAS: 87537-41-5) in Chemical Biology and Pharmaceutical Applications
2-(o-Tolyl)pyrazine (CAS: 87537-41-5) is a heterocyclic aromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a pyrazine ring substituted with an ortho-tolyl group, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the design of novel kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-(o-Tolyl)pyrazine as a core scaffold for developing selective JAK2 inhibitors. The research team synthesized a series of derivatives and evaluated their biological activity against various kinase targets. The results demonstrated that certain modifications to the pyrazine ring significantly enhanced selectivity for JAK2 over other kinases, with compound 7c showing an IC50 of 12 nM and >100-fold selectivity against related kinases. This finding suggests potential applications in myeloproliferative disorder treatments.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of 2-(o-Tolyl)pyrazine derivatives against drug-resistant bacterial strains. The lead compound in this series exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 μg/mL, comparable to current frontline antibiotics. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis, representing a novel mode of action distinct from existing antibiotic classes.
The compound's potential in neurological disorders has also been explored. A 2024 preclinical study demonstrated that specific 2-(o-Tolyl)pyrazine analogs could modulate α7 nicotinic acetylcholine receptors, showing promise for cognitive enhancement and neuroprotection. These findings were particularly notable in animal models of Alzheimer's disease, where treatment led to significant improvements in memory retention and reduced amyloid plaque formation.
From a chemical biology perspective, 2-(o-Tolyl)pyrazine has proven valuable as a fluorescent probe due to its unique photophysical properties. Recent work has utilized this scaffold to develop sensors for metal ion detection in biological systems, with particular success in zinc ion sensing applications. The compound's modular synthesis allows for straightforward modification of its photophysical characteristics, making it adaptable for various imaging applications.
Ongoing research continues to explore the full potential of 2-(o-Tolyl)pyrazine in pharmaceutical development. Current challenges include optimizing the pharmacokinetic properties of derivatives and improving target selectivity. However, the compound's versatility and the growing body of positive preclinical data suggest it will remain an important focus of medicinal chemistry research in the coming years.
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